4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline
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Overview
Description
4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-formyl quinoline with appropriate hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide and may require heating.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an inhibitor of certain enzymes, making it a candidate for therapeutic applications.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation, leading to altered cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole ring fused to a pyrimidine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a more complex fused ring system, including a triazole ring.
Uniqueness
4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline is unique due to its specific substitution pattern with chlorine and methyl groups, which imparts distinct chemical and
Biological Activity
4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₇Cl₂N₃
- CAS Number : 1228245-57-5
- Molecular Weight : 216.07 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazoloquinoline derivatives, including this compound. A notable investigation evaluated various pyrazole derivatives against multiple pathogens. The compound demonstrated significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Compound | MIC (μg/mL) | Activity |
---|---|---|
This compound | 0.22 - 0.25 | Excellent |
Other Derivatives | Varies | Active |
Additionally, these derivatives exhibited strong antibiofilm properties, outperforming traditional antibiotics such as Ciprofloxacin in biofilm reduction .
Enzymatic Inhibition
The compound has been identified as a potent inhibitor of various enzymes, including DNA gyrase and dihydrofolate reductase (DHFR). In vitro assays revealed IC₅₀ values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 to 2.67 μM for DHFR . This enzymatic inhibition suggests potential applications in treating bacterial infections and cancer therapies.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound's structure allows it to fit into the active sites of enzymes like DNA gyrase and DHFR, disrupting their normal function and leading to cell death in susceptible organisms.
Study on Antimicrobial Efficacy
In a comprehensive study published in ACS Omega, researchers tested a series of pyrazole derivatives for antimicrobial activity. The results indicated that the tested compounds showed not only bactericidal effects but also low hemolytic activity, indicating a favorable safety profile for further development .
In Vivo Studies
Further investigations are needed to assess the in vivo efficacy of this compound. Preliminary studies suggest that while some derivatives exhibit promising pharmacokinetic profiles in animal models, their effectiveness can vary significantly based on structural modifications .
Properties
Molecular Formula |
C12H9Cl2N3 |
---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
4,6-dichloro-3,8-dimethyl-2H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C12H9Cl2N3/c1-5-3-7(13)4-8-10(14)9-6(2)16-17-12(9)15-11(5)8/h3-4H,1-2H3,(H,15,16,17) |
InChI Key |
MJWHQNGMNGYFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C3=C(NN=C3N=C12)C)Cl)Cl |
Origin of Product |
United States |
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